molecular formula C21H24S B11938235 Anthracene, 9-[(hexylthio)methyl]- CAS No. 51513-56-5

Anthracene, 9-[(hexylthio)methyl]-

Cat. No.: B11938235
CAS No.: 51513-56-5
M. Wt: 308.5 g/mol
InChI Key: HWLBSIJIEUYHGZ-UHFFFAOYSA-N
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Description

Anthracene, 9-[(hexylthio)methyl]- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene, 9-[(hexylthio)methyl]- typically involves the reaction of 9-anthracenemethanol with hexylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

9-Anthracenemethanol+HexylthiolAnthracene, 9-[(hexylthio)methyl]-+Water\text{9-Anthracenemethanol} + \text{Hexylthiol} \rightarrow \text{Anthracene, 9-[(hexylthio)methyl]-} + \text{Water} 9-Anthracenemethanol+Hexylthiol→Anthracene, 9-[(hexylthio)methyl]-+Water

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Anthracene, 9-[(hexylthio)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The hexylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

Anthracene, 9-[(hexylthio)methyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of Anthracene, 9-[(hexylthio)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The hexylthio group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methylanthracene
  • 9-Anthracenemethanol
  • 9-Anthracenecarboxaldehyde

Uniqueness

Anthracene, 9-[(hexylthio)methyl]- is unique due to the presence of the hexylthio group, which imparts distinct chemical and biological properties

Properties

CAS No.

51513-56-5

Molecular Formula

C21H24S

Molecular Weight

308.5 g/mol

IUPAC Name

9-(hexylsulfanylmethyl)anthracene

InChI

InChI=1S/C21H24S/c1-2-3-4-9-14-22-16-21-19-12-7-5-10-17(19)15-18-11-6-8-13-20(18)21/h5-8,10-13,15H,2-4,9,14,16H2,1H3

InChI Key

HWLBSIJIEUYHGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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